molecular formula C15H14ClN3O3S B2729588 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide CAS No. 1119370-28-3

2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B2729588
CAS No.: 1119370-28-3
M. Wt: 351.81
InChI Key: HCDTWPFCHNKAGF-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a thiazolidine ring with a dioxo group.

Properties

IUPAC Name

2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c16-14-10-11(6-7-17-14)15(20)18-12-2-4-13(5-3-12)19-8-1-9-23(19,21)22/h2-7,10H,1,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDTWPFCHNKAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. The pyridine ring is then introduced, followed by chlorination and carboxamide formation.

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of reactions involving large-scale reactors and optimized conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazolidine ring can be oxidized to form the dioxo group.

  • Reduction: : Reduction reactions can be used to modify the pyridine ring.

  • Substitution: : The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized thiazolidine derivatives, reduced pyridine derivatives, and substituted chloro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.

Biology

In biological research, the compound can be used to study enzyme inhibition or receptor binding. Its unique structure allows for the exploration of new biological pathways and interactions.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. It can be used to design new therapeutic agents targeting various diseases.

Industry

In industry, the compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets. The exact targets and pathways depend on the context in which the compound is used, but it may interact with enzymes, receptors, or other proteins to elicit its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxyethyl)acetamide

  • 2-chloro-N-arylacetamide

  • 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid

Uniqueness

2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide stands out due to its specific combination of functional groups and structural features

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